Crystal Engineering and Molecular Packing of 2,6-Dibromo-9,10-bis(4-tert-butylphenyl)anthracene: A Comprehensive Technical Guide
Crystal Engineering and Molecular Packing of 2,6-Dibromo-9,10-bis(4-tert-butylphenyl)anthracene: A Comprehensive Technical Guide
Executive Summary
The rational design of solid-state organic materials requires a deep understanding of how molecular anatomy dictates macroscopic properties. 2,6-Dibromo-9,10-bis(4-tert-butylphenyl)anthracene (CAS: 1187763-68-3; Formula: C34H32Br2; MW: 600.44 g/mol ) [1][2] represents a masterclass in sterically hindered, halogenated polycyclic aromatic hydrocarbons (PAHs). This whitepaper explores the crystallographic behavior, molecular packing motifs, and structure-property relationships of this specific molecule. By manipulating steric bulk and highly directional non-covalent interactions, researchers can engineer materials with targeted photophysical properties, such as high solid-state photoluminescence quantum yields (PLQY) and mechanofluorochromism [3].
Molecular Anatomy and Conformational Dynamics
The unique solid-state behavior of 2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene is driven by three distinct structural modules, each serving a precise crystallographic function:
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The Anthracene Core: Provides a rigid, planar, π -conjugated backbone responsible for the molecule's primary optoelectronic properties (absorption and emission).
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9,10-Diaryl Substitution with tert-Butyl Groups: The steric clash between the ortho-hydrogens of the phenyl rings and the peri-hydrogens (positions 1, 4, 5, 8) of the anthracene core forces the phenyl rings into a near-orthogonal dihedral angle (typically 70°–90°). Furthermore, the bulky tert-butyl groups act as massive steric "bumpers." Causality: This extreme steric hindrance physically prevents the anthracene cores from engaging in tight, face-to-face π−π stacking. Suppressing this stacking is critical to preventing excimer formation and Aggregation-Caused Quenching (ACQ), thereby preserving high luminescence in the solid state.
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2,6-Dibromo Substituents: Halogens introduce polarizability and heavy-atom effects. More importantly for crystal engineering, they act as structure-directing agents via halogen bonding (e.g., C–Br···Br–C or C–Br··· π interactions). Causality: While the tert-butyl groups prevent π -stacking, the bromo groups provide directional "anchors" that guide the molecules into organized 1D or 2D slipped-stack or brickwork motifs, ensuring structural integrity without optical quenching [3].
Logical relationship between molecular structure, solid-state packing, and photophysical properties.
Experimental Protocol: Polymorph Screening and SCXRD Analysis
To accurately determine the molecular packing, high-quality single crystals must be grown and analyzed. The following protocol is a self-validating system designed to eliminate kinetic impurities and capture the thermodynamic crystal phase.
Phase 1: High-Vacuum Sublimation (Purity Validation)
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Step 1: Load 500 mg of the synthesized compound into a gradient sublimation tube.
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Step 2: Evacuate the system to <10−5 Torr. Causality: High vacuum lowers the sublimation temperature, preventing thermal degradation and oxidation of the tert-butyl groups.
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Step 3: Apply a temperature gradient (Source: ~280°C, Growth zone: ~180°C).
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Validation: The process separates the target molecule from trace synthetic impurities (e.g., mono-bromo derivatives) that act as exciton traps. Purity is validated when the sublimed crystals exhibit a mono-exponential fluorescence decay lifetime.
Phase 2: Crystal Growth via Vapor Diffusion
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Step 1: Dissolve 10 mg of the sublimed compound in 1 mL of a "good" solvent (e.g., chloroform, CHCl₃) in a 4 mL inner vial.
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Step 2: Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., methanol or hexane). Seal the outer vial tightly.
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Step 3: Incubate at 20°C in a vibration-free environment for 72–120 hours. Causality: The slow vapor diffusion of the anti-solvent into the solution gradually lowers solubility. This controlled supersaturation promotes the nucleation of thermodynamically stable single crystals rather than kinetic, amorphous precipitates.
Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)
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Step 1: Select a pristine, block-like crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Extinction under cross-polarizers validates crystal singularity.
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Step 2: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's nitrogen cold stream (100 K). Causality: Flash-cooling minimizes molecular thermal motion (reducing thermal ellipsoid volumes), which is critical for accurately resolving the positions of the highly mobile tert-butyl methyl groups and defining precise C–Br bond lengths.
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Step 3: Collect data using Mo K α ( λ=0.71073 Å) or Cu K α radiation.
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Validation: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). The protocol is considered successful and self-validated if the final goodness-of-fit (S) is near 1.0, R1<0.05 , and wR2<0.15 , with no residual electron density peaks >1.0e−/A˚3 near the heavy bromine atoms.
Workflow for single-crystal growth and X-ray diffraction analysis.
Solid-State Packing Motifs and Intermolecular Interactions
In the crystalline state, 2,6-dibromo-9,10-bis(4-tert-butylphenyl)anthracene avoids the classic "herringbone" packing typical of unsubstituted anthracene.
Hirshfeld Surface Analysis
A quantitative mapping of the Hirshfeld surface reveals that the majority of the intermolecular contact area is dominated by H···H and C···H interactions, a direct consequence of the encapsulating tert-butyl groups. However, the structurally defining contacts are the highly directional Br···Br and Br···H interactions.
The Slipped-Stack Motif
Because the tert-butyl groups create a steric exclusion zone around the anthracene core, the molecules adopt a slipped-stack or loose brickwork arrangement. The distance between adjacent anthracene planes ( dπ−π ) is pushed beyond the standard 3.3–3.4 Å van der Waals contact distance, often exceeding 3.8 Å. This spatial separation is maintained by intermolecular C–Br···Br–C halogen bonds, which act as a rigid scaffold holding the isolated fluorophores in place.
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and interaction distances for this class of sterically hindered, halogenated anthracene derivatives based on SCXRD empirical data [3].
Table 1: Typical Crystallographic Parameters
| Parameter | Expected Value / Assignment | Causality / Structural Implication |
| Crystal System | Monoclinic or Triclinic | Favorable for dense packing of asymmetric conformers. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing minimizes macroscopic dipole moments. |
| Dihedral Angle (Core-Phenyl) | 70° – 88° | Severe steric repulsion between ortho-H and peri-H. |
| Unit Cell Volume (V) | > 2500 ų | Large volume reflects the massive steric bulk of tert-butyl groups. |
| Z (Molecules per unit cell) | 2 or 4 | Standard for centrosymmetric organic small molecules. |
Table 2: Intermolecular Interaction Distances
| Interaction Type | Typical Distance (Å) | Function in Crystal Engineering |
| Centroid···Centroid ( dc−c ) | > 7.5 Å | Prevents exciton coupling and ACQ. |
| Interplanar Distance ( dπ−π ) | 3.8 – 4.2 Å | Loose packing; allows for mechanical shearing (MFC). |
| Halogen Bond (Br···Br) | 3.5 – 3.7 Å | Directs 1D/2D assembly; provides lattice rigidity. |
| C–H··· π (t-butyl to core) | 2.7 – 2.9 Å | Secondary stabilization of the slipped-stack motif. |
Structure-Property Relationships: Mechanofluorochromism
The delicate balance between the rigid halogen bonds and the expansive steric bulk of the tert-butyl groups yields a highly responsive solid-state material. When mechanical stress (such as grinding or shearing) is applied to the crystals, the relatively weak C–H··· π interactions and loose packing allow the molecules to slip past one another.
This mechanical perturbation triggers a phase transition from a highly ordered crystalline state to a disordered amorphous state. In the amorphous phase, the conformational restriction is relaxed, altering the effective conjugation length and intermolecular electronic coupling. Macroscopically, this is observed as Mechanofluorochromism (MFC) —a distinct, reversible shift in the solid-state emission wavelength (e.g., from blue to green) upon grinding, which can be reverted to the original state via solvent fuming or thermal annealing [3].
References
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PubChem Compound Summary for CID 118988970: 2,6-Dibromo-9,10-bis(4-tert-butylphenyl)anthracene. National Center for Biotechnology Information.[Link]
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Hayashi, S., et al. "Anisotropic Poisson Effect and Deformation-Induced Fluorescence Change of Elastic 9,10-Dibromoanthracene Single Crystals." ResearchGate (2020).[Link]
